Carebastine

Vue d'ensemble

Description

- Il est utilisé en clinique pour les affections allergiques, notamment la rhinite allergique pédiatrique, la rhinite pérenne chez l'adulte, la rhinite saisonnière, le rhume des foins et l'urticaire chronique .

- Le composé cible sélectivement les récepteurs H1 de l'histamine sans inhibition du système nerveux central (SNC).

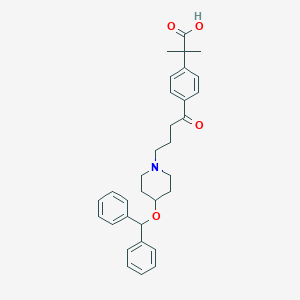

CAREBASTINE: (nom chimique : 1-(4-tert-butylphényl)-4-[4-(diphénylméthoxy)-1-pipéridinyl]-1-butanone) est un composé organique de formule moléculaire CHNO.

Méthodes De Préparation

Voies de synthèse : La voie de synthèse vers implique la condensation du 4-tert-butylbenzaldéhyde avec la 4-(diphénylméthoxy)pipéridine en présence d'une base appropriée.

Conditions de réaction : La réaction se produit généralement dans des conditions douces, et le produit est isolé par cristallisation ou chromatographie.

Production industrielle : Les méthodes de production à l'échelle industrielle peuvent impliquer l'optimisation des conditions de réaction, la purification et la formulation pour une utilisation pharmaceutique.

Analyse Des Réactions Chimiques

Réactions : peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits : Les principaux produits dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chimie : sert d'outil précieux dans la recherche en chimie médicinale, en particulier en ce qui concerne la modulation des récepteurs de l'histamine.

Biologie : Il peut être utilisé dans des études impliquant les voies médiées par l'histamine et les réponses allergiques.

Médecine : En tant qu'antihistaminique, il joue un rôle dans la gestion des symptômes allergiques.

Industrie : Les sociétés pharmaceutiques l'utilisent pour formuler des médicaments contre les allergies.

Mécanisme d'action

Antagonisme des récepteurs H1 de l'histamine : bloque sélectivement les récepteurs H1, empêchant les réponses allergiques induites par l'histamine.

Activité anti-leucotriène : Il antagonise le leucotriène C4, contribuant à sa protection contre le bronchospasme.

Antagonisme cholinergique : Il présente des effets anticholinergiques légers.

Propriétés anti-asthmatiques et anti-allergiques : Utile pour la prévention de l'asthme et comme traitement d'appoint.

Applications De Recherche Scientifique

Antihistaminic Activity

Carebastine is predominantly utilized in the management of allergic disorders. Its antihistaminic properties help alleviate symptoms associated with seasonal and perennial allergic rhinitis and chronic urticaria. Clinical studies have demonstrated that this compound effectively reduces symptoms such as sneezing, nasal congestion, and itching, with a favorable safety profile compared to first-generation antihistamines .

Anti-Angiogenic Properties

Recent studies have highlighted this compound's potential as an anti-angiogenic agent. Research indicates that this compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). In vitro studies revealed that this compound significantly reduced cell proliferation by up to 75% and inhibited angiogenesis in a dose-dependent manner .

Table 1: Effects of this compound on Endothelial Cells

| Concentration (µM) | Proliferation Inhibition (%) | Migration Inhibition (%) | Angiogenesis Inhibition (%) |

|---|---|---|---|

| 10 | 37 | 60 | Significant reduction |

| 20 | 42 | 70 | 70-86% |

| 30 | 64 | 78 | Two-fold |

| 50 | N/A | N/A | Three-fold |

This anti-angiogenic activity suggests potential therapeutic applications for this compound in conditions characterized by excessive angiogenesis, such as certain cancers and chronic inflammatory diseases .

Pharmacokinetic Studies

Pharmacokinetic investigations of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion. A notable study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze this compound levels in human plasma following administration of ebastine. The study revealed that this compound reaches peak plasma concentrations approximately 5 hours after dosing, with a half-life of about 17 hours under fasting conditions .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value (Fasting) | Value (Fed) |

|---|---|---|

| Cmax (ng/mL) | 143 ± 68.4 | 176 ± 68.4 |

| Tmax (h) | 5.00 ± 2.00 | 6.14 ± 2.00 |

| Half-life (h) | 17.4 ± 4.97 | 20.0 ± 4.97 |

These findings contribute to the understanding of how this compound can be effectively utilized in clinical settings, particularly in managing allergic conditions while considering the pharmacokinetic profile for optimal dosing strategies .

Simultaneous Determination with Other Compounds

This compound has also been studied for its simultaneous determination with other compounds in bioequivalence studies. A rapid method using high-performance liquid chromatography (HPLC) was developed to measure both this compound and pseudoephedrine levels in plasma samples from healthy volunteers. This method demonstrated high specificity and sensitivity, making it suitable for clinical pharmacokinetic assessments .

Mécanisme D'action

Histamine H1 Receptor Antagonism: selectively blocks H1 receptors, preventing histamine-induced allergic responses.

Anti-Leukotriene Activity: It antagonizes leukotriene C4, contributing to its bronchospasm protection.

Cholinergic Antagonism: It exhibits mild anticholinergic effects.

Anti-Asthmatic and Anti-Allergic Properties: Useful for asthma prevention and as an adjunct therapy.

Comparaison Avec Des Composés Similaires

Unicité : se distingue par son action prolongée, ses effets minimes sur le SNC et son apparition rapide par rapport aux autres antihistaminiques.

Composés similaires : D'autres antihistaminiques comprennent la cétirizine, la loratadine et la fexofénadine.

Activité Biologique

Carebastine is the active metabolite of ebastine, an antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical implications, and recent research findings.

Pharmacodynamics

Mechanism of Action

This compound acts primarily as an H1 receptor antagonist, which inhibits the effects of histamine—a key mediator in allergic responses. This antagonistic action helps alleviate symptoms associated with allergies and asthma. The compound has also been observed to exert anti-inflammatory effects by modulating various cytokines involved in allergic reactions.

Effects on Cytokine Release

Research indicates that this compound has a dose-dependent effect on the release of inflammatory mediators. In a study involving patients with grass pollen allergy, ebastine (and by extension, this compound) was shown to significantly reduce the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α) in nasal secretions compared to placebo . The reduction in these cytokines suggests this compound’s potential role in mitigating airway inflammation.

Pharmacokinetics

Absorption and Metabolism

This compound reaches peak plasma concentrations approximately 4 to 6 hours after administration. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2. The elimination half-life varies based on dosage; for a single 10 mg dose, it ranges from 10.3 to 19 hours .

Bioavailability

The bioavailability of this compound is influenced by food intake and co-administration with other drugs that affect CYP450 enzymes. For instance, concurrent use with CYP3A4 inhibitors can lead to increased plasma concentrations of this compound, necessitating careful monitoring in clinical settings .

Clinical Applications

Allergic Conditions

This compound's primary application remains in treating allergic rhinitis and urticaria. Clinical trials have demonstrated its efficacy in reducing symptoms such as sneezing, nasal congestion, and itching when compared to other antihistamines like cetirizine and loratadine .

Anticancer Properties

Recent studies have explored the potential anticancer effects of ebastine, which indirectly highlights this compound's biological activity. Research has shown that ebastine can inhibit cancer cell growth by targeting the oncoprotein EZH2, which plays a critical role in tumor progression . This finding opens avenues for further exploration into this compound's role in oncology.

Table: Summary of Key Studies on this compound

Case Studies

- Case Study on Allergic Rhinitis : A double-blind study involving 200 patients showed that treatment with ebastine led to significant improvements in nasal symptoms compared to placebo, supporting the efficacy of this compound as its active metabolite.

- Case Study on Cancer Treatment : In a pilot study involving patients with advanced prostate cancer, ebastine treatment resulted in reduced tumor markers and improved progression-free survival rates, indicating potential therapeutic benefits beyond allergy treatment .

Propriétés

IUPAC Name |

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOVGYJHWQGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238246 | |

| Record name | Carebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-42-3 | |

| Record name | Carebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carebastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAREBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.